1H-Indole-3-propiononitrile

Chemical Synthesis Crystallization Process Chemistry

Researchers substituting indole-3-acetonitrile or indole-3-propionic acid as building blocks frequently encounter inconsistent HPLC retention times and unpredictable cell permeability due to chain-length variability. 1H-Indole-3-propiononitrile (IPN) resolves this as a fragment-sized scaffold (MW 170.21) with a consistent logP of 1.87-optimal for CNS and intracellular targets. • HPLC-validated retention time ensures robust analytical method development. • Higher melting point (64 °C) and low volatility guarantee reproducible solid handling. • Nitrile group serves as a metabolically stable carboxylic acid bioisostere or versatile synthetic handle.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 4414-76-0
Cat. No. B1294981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-propiononitrile
CAS4414-76-0
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCC#N
InChIInChI=1S/C11H10N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4H2
InChIKeyQZBSQJAILQLCJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-3-propiononitrile (CAS 4414-76-0): A Versatile C11H10N2 Scaffold for Chemical Biology and Drug Discovery


1H-Indole-3-propiononitrile (IPN) is a key indole derivative featuring a propionitrile side chain [1]. This compound, with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol, serves as a crucial small molecule scaffold in medicinal chemistry, chemical biology, and material science research [2]. Its structure includes a nitrile group, which can serve as a metabolic bioisostere for carboxylic acids or a synthetic handle for further derivatization, making it a versatile building block for generating diverse chemical libraries [1].

Scaffold Type Indole-propiononitrile building block with versatile nitrile handle
Synthetic Utility Nitrile as metabolic bioisostere or derivatization point for library expansion
Research Context Chemical biology probe, lead optimization scaffold, and plant biology tool

Why 1H-Indole-3-propiononitrile Cannot Be Directly Substituted by Indole-3-acetonitrile or Other Analogs


While structurally similar to indole-3-acetonitrile (IAN) and indole-3-propionic acid (IPA), the specific propionitrile chain of 1H-Indole-3-propiononitrile confers distinct physicochemical and potentially metabolic properties that are critical for experimental reproducibility and biological outcomes [1]. Substituting this compound with a shorter-chain analog (e.g., IAN) or an acid analog (e.g., IPA) will alter key parameters such as lipophilicity (logP), volatility, and solid-state handling, leading to deviations in HPLC retention times, cell permeability, and compound stability. The quantitative differences below demonstrate why generic replacement is not scientifically valid and can compromise research data integrity [2].

Lipophilicity Mismatch
Shorter-chain analogs like indole-3-acetonitrile exhibit a marked shift in logP, which may alter cell permeability and HPLC retention, affecting assay reproducibility.
Physical Property Divergence
The lower melting point and higher volatility of indole-3-acetonitrile can compromise recrystallization efficiency and accurate weighing, limiting direct substitution.
Metabolic Fate Differences
Indole-3-propionic acid and indole-3-acetonitrile follow distinct metabolic routes; replacing with these analogs may confound auxin signaling or nitrilase induction studies.

Quantitative Differentiation of 1H-Indole-3-propiononitrile (4414-76-0) from Structural Analogs: An Evidence-Based Guide for Selection


Differential Thermal and Physical Stability for Improved Handling and Purification

1H-Indole-3-propiononitrile exhibits a significantly higher melting point of 64 ºC compared to its direct analog, indole-3-acetonitrile, which has a melting point in the range of 33-37 °C . This difference of approximately 30 °C indicates stronger intermolecular forces, likely due to the longer side chain, which impacts crystal lattice energy .

Melting Point
Data to verify
64 °C vs 33–37 °C (indole-3-acetonitrile)
Higher melting point may simplify recrystallization and storage.
Supplier-reported values; confirm with in-house measurements.
Chemical Synthesis Crystallization Process Chemistry

Reduced Volatility for More Accurate Liquid Handling and Storage

The boiling point of 1H-Indole-3-propiononitrile is reported as 178-184 °C at 760 mmHg, which is substantially higher than that of indole-3-acetonitrile, which boils at 157-160 °C at a reduced pressure of 0.2 mmHg [1]. This indicates a lower vapor pressure and reduced volatility for the target compound under standard laboratory conditions.

Volatility Profile
Cross-study context
178–184 °C at 760 mmHg vs 157–160 °C at 0.2 mmHg
Reduced volatility may improve weighing accuracy and minimize evaporative loss.
Compare pressure conditions; direct volatility ranking requires controlled data.
Analytical Chemistry Sample Preparation Laboratory Safety

Enhanced Lipophilicity for Improved Cell Permeability and Blood-Brain Barrier Penetration Potential

1H-Indole-3-propiononitrile possesses a calculated logP value of 1.87, which is higher than the logP of 1.52 reported for the shorter-chain analog indole-3-acetonitrile [1][2]. This difference of 0.35 logP units corresponds to a more than 2-fold increase in partition coefficient.

Lipophilicity (LogP)
Head-to-head
1.87 (target) vs 1.52 (IAN); ΔlogP +0.35
Elevated logP may enhance passive membrane permeability; confirm experimentally.
Calculated values; verify for specific membrane models.
Medicinal Chemistry Drug Design ADME Pharmacokinetics

Unique Metabolic Profile as a Non-Hormonal Plant Growth Regulator

Unlike its close analog indole-3-propionic acid (IPA), which functions as a plant growth hormone, 1H-Indole-3-propiononitrile is not a hormone precursor but is metabolized differently in plant tissues [1]. While IPA is directly active, the nitrile analog requires enzymatic conversion, offering a distinct mode of action. In a separate study, indole-3-propiononitrile was shown to be an efficient inducer of nitrilase in Rhodococcus sp., unlike indole-3-acetonitrile [2].

Biological Activity
Class-level context
Acts as nitrilase inducer; metabolized to active hormone, distinct from IPA and IAN.
Unique probe for dissecting auxin-related and nitrilase pathways.
Activity reported in specific plant and bacterial systems; confirm in target model.
Plant Biology Agrochemical Research Auxin Biology

Optimal Scientific and Industrial Use Cases for 1H-Indole-3-propiononitrile (4414-76-0)


Scaffold for CNS-Penetrant Lead Optimization

Given its higher logP (1.87) compared to indole-3-acetonitrile (1.52) [1], 1H-Indole-3-propiononitrile is a strategically advantageous starting point for medicinal chemistry campaigns targeting intracellular or central nervous system (CNS) targets. The increased lipophilicity suggests improved passive diffusion across the blood-brain barrier, while the nitrile group can act as a metabolically stable bioisostere for a carboxylic acid [2].

Standard in Method Development for Indole Alkaloid Analysis

Its distinct retention time on a validated Newcrom R1 HPLC method and its higher melting point (64 °C) make 1H-Indole-3-propiononitrile an excellent reference standard for developing and validating analytical methods for complex mixtures of indole derivatives, including those found in natural products or metabolomics studies [3]. Its low volatility ensures accurate and reproducible sample preparation.

Probe for Dissecting Auxin and Nitrilase Pathways in Plant Biology

For plant biologists, this compound serves as a unique tool to study auxin homeostasis and signal transduction. Its metabolism is distinct from the direct-acting hormone indole-3-propionic acid (IPA), allowing researchers to separate the effects of hormone activity from hormone biosynthesis and conversion [4]. It is also a key substrate for studying bacterial nitrilase enzymes [5].

Building Block for Fragment-Based Drug Discovery (FBDD) and Chemical Libraries

As a fragment-sized molecule (MW 170.21 g/mol) that adheres to the Rule of Three (Ro3) and exhibits favorable physicochemical properties (logP 1.87, HBD 1, HBA 1), 1H-Indole-3-propiononitrile is an ideal core for constructing diverse chemical libraries. Its nitrile group provides a versatile synthetic handle for further functionalization, enabling rapid exploration of chemical space around the privileged indole scaffold [2].

Application
Selection Property
Validation Focus
CNS target lead optimization studies
Lipophilicity and nitrile bioisostere profile
Membrane permeability assay review
Indole alkaloid analytical method development
Melting point and low volatility for standard preparation
HPLC retention time consistency
Plant auxin and nitrilase pathway research
Metabolic probe selectivity
Nitrilase induction and hormone conversion monitoring
Fragment-based chemical library synthesis
Fragment-like physicochemical properties
Rule-of-three compliance and synthetic diversification

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